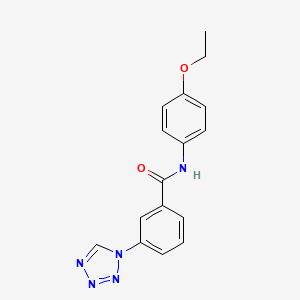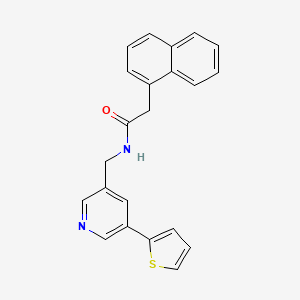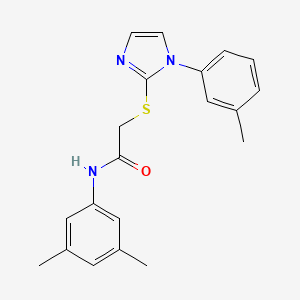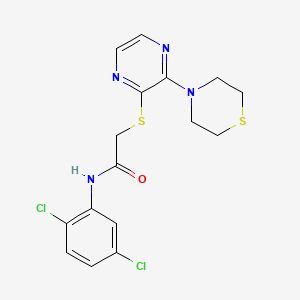
N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antiproliferative, and gastrokinetic effects. These compounds often feature a benzamide core with various substituents that can significantly influence their biological activity and physicochemical properties .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl compound and an amine. In the case of N-(substituted phenyl)-benzamides, different substituents on the phenyl ring can be introduced to modulate the compound's properties. For instance, the study of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides demonstrated the synthesis of a series of compounds with varying substituents, which were then screened for their biological activities . Although the specific synthesis of "N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, IR spectroscopy, and quantum chemical computations. These methods provide insights into the molecular geometry, crystal system, and electronic properties of the compounds. For example, a novel benzamide analyzed both experimentally and theoretically was found to crystallize in a triclinic system, and its molecular geometry was in good agreement with calculated values using density functional theory (DFT) . Such structural analyses are crucial for understanding the interaction of benzamide derivatives with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of these compounds can be predicted by analyzing molecular electrostatic potential (MEP) surface maps and performing potential energy surface (PES) scans. These theoretical calculations can help estimate the chemical reactivity of the molecule, which is essential for designing compounds with desired biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, which in turn affects the compound's biological activity and pharmacokinetic profile. For instance, the presence of electron-donating or electron-withdrawing groups can impact the compound's acidity, basicity, and overall reactivity. Additionally, the antioxidant properties of benzamides can be determined using assays like the DPPH free radical scavenging test, which provides insights into the compound's potential as a therapeutic agent .
科学的研究の応用
Anticancer Activities
Benzamide derivatives have been extensively studied for their anticancer properties. For instance, the design and synthesis of substituted benzamides have led to the identification of compounds with significant anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds have shown moderate to excellent anticancer activity, with some derivatives exhibiting higher anticancer activities than reference drugs like etoposide (Ravinaik et al., 2021).
Antimicrobial and Antifungal Effects
Another avenue of research involves the evaluation of benzamide derivatives for their antimicrobial and antifungal efficacy. New classes of benzamide derivatives have been synthesized and tested for their in vitro antimicrobial activities, showing significant antibacterial and antifungal activities (Priya et al., 2006). These findings open up potential applications in treating microbial infections.
Antiplasmodial Activities
The fight against malaria has also seen the application of benzamide derivatives, with studies demonstrating the antiplasmodial activities of these compounds. Research has revealed structure-activity relationships that are crucial for enhancing the antiplasmodial potency, offering insights into the development of new antimalarial agents (Hermann et al., 2021).
Neurodegenerative Diseases
Benzamide derivatives have also been explored for their potential in treating neurodegenerative diseases. Certain compounds have shown promising results in ameliorating Alzheimer's disease phenotypes by inhibiting specific histone deacetylases, which could lead to novel therapeutic approaches for Alzheimer's disease and related conditions (Lee et al., 2018).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-15-8-6-13(7-9-15)18-16(22)12-4-3-5-14(10-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPJCJGCWALLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530220.png)
![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)



![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)
![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)
